molecular formula C25H27NO5S B11330750 Ethyl 6-ethyl-2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-ethyl-2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11330750
M. Wt: 453.6 g/mol
InChI Key: XKBWSMWFCVKNMZ-UHFFFAOYSA-N
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Description

ETHYL 6-ETHYL-2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-ETHYL-2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the benzozepine moiety and the ethyl ester group. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-ETHYL-2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the benzothiophene or benzozepine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.

    Biology: Its biological activity may be studied to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound may be investigated for its potential use in treating diseases, particularly those involving the central nervous system.

    Industry: It may have applications in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHYL-2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies, including molecular docking and in vitro assays, are typically conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 6-ETHYL-2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives and benzozepine-containing molecules. Examples include:

    Benzothiophene-2-carboxylate: Known for its anti-inflammatory properties.

    Benzo[b]thiophene-3-carboxamide: Studied for its potential anticancer activity.

    7-Methoxy-1-benzoxepine derivatives: Investigated for their effects on the central nervous system.

Uniqueness

The uniqueness of ETHYL 6-ETHYL-2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 6-ethyl-2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H27NO5S/c1-4-15-6-8-19-21(12-15)32-24(22(19)25(28)30-5-2)26-23(27)16-10-11-31-20-9-7-18(29-3)14-17(20)13-16/h7,9-11,13-15H,4-6,8,12H2,1-3H3,(H,26,27)

InChI Key

XKBWSMWFCVKNMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC=C3

Origin of Product

United States

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